[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate
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Overview
Description
[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate: is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and hydroxyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-hydroxybenzaldehyde and 1,1-bis(4-hydroxyphenyl)but-1-en-2-one, followed by esterification with 2,2-dimethylpropanoic acid. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The compound’s structure allows it to interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Shares structural similarities but lacks the ester functionality.
4-Hydroxybenzaldehyde: A simpler compound with fewer phenyl groups.
Uniqueness
- The presence of multiple hydroxyl groups and the ester functionality in [4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate provides unique chemical reactivity and biological activity compared to its analogs .
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H28O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H28O4/c1-5-24(18-10-16-23(17-11-18)31-26(30)27(2,3)4)25(19-6-12-21(28)13-7-19)20-8-14-22(29)15-9-20/h6-17,28-29H,5H2,1-4H3 |
InChI Key |
QOAUEUOERPIDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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